REACTION_SMILES
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[Cl:19][CH2:20][Cl:21].[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28].[s:1]1[c:2]([CH:6]2[CH2:7][N:8]([C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[CH2:9][CH2:10][CH2:11]2)[n:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH:6]2[CH2:7][NH:8][CH2:9][CH2:10][CH2:11]2)[n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(c2nccs2)C1
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Name
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Type
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product
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Smiles
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c1csc(C2CCCNC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |